Cas no 1189938-43-9 (8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane)
![8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane structure](https://ja.kuujia.com/scimg/cas/1189938-43-9x500.png)
8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane 化学的及び物理的性質
名前と識別子
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- 1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]methanone
- 8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
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- インチ: 1S/C23H28N4O3/c28-22(26-13-10-23(11-14-26)29-15-16-30-23)19-7-4-12-27(17-19)21-9-8-20(24-25-21)18-5-2-1-3-6-18/h1-3,5-6,8-9,19H,4,7,10-17H2
- InChIKey: KTIDADGTWYWOES-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC2(OCCO2)CC1)(C1CCCN(C2=NN=C(C3=CC=CC=C3)C=C2)C1)=O
8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
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Life Chemicals | F3406-0044-25mg |
8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane |
1189938-43-9 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3406-0044-4mg |
8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane |
1189938-43-9 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-0044-2μmol |
8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane |
1189938-43-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-0044-3mg |
8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane |
1189938-43-9 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-0044-5μmol |
8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane |
1189938-43-9 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-0044-10μmol |
8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane |
1189938-43-9 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-0044-10mg |
8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane |
1189938-43-9 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-0044-1mg |
8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane |
1189938-43-9 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-0044-40mg |
8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane |
1189938-43-9 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3406-0044-2mg |
8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane |
1189938-43-9 | 2mg |
$59.0 | 2023-09-10 |
8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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10. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decaneに関する追加情報
Introduction to Compound with CAS No 1189938-43-9 and Product Name: 8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
The compound with the CAS number 1189938-43-9 and the product name 8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane represents a significant advancement in the field of pharmaceutical chemistry. This spirocyclic structure, characterized by its intricate molecular framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The compound's unique architecture, combining a piperidine ring with a pyridazine moiety and an azaspiro scaffold, positions it as a promising candidate for further exploration in therapeutic interventions.
In recent years, the pharmaceutical industry has witnessed a surge in interest towards spirocyclic compounds, owing to their ability to exhibit enhanced binding affinity and improved pharmacokinetic properties. The presence of the 1,4-dioxa group in the molecular structure contributes to its rigidity, which is often desirable in drug design for optimal receptor interaction. This feature, combined with the electron-rich system provided by the 6-phenylpyridazin-3-yl substituent, makes the compound a versatile scaffold for modulating biological pathways.
Current research in medicinal chemistry increasingly focuses on developing molecules that can selectively target specific pathological mechanisms without eliciting off-target effects. The 8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane structure presents an intriguing opportunity for such targeted therapy. Studies have indicated that similar spirocyclic compounds exhibit promising activity against various enzymes and receptors involved in metabolic disorders and neurodegenerative diseases. The compound's ability to interact with these targets suggests its potential as a lead molecule for further optimization.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the spirocyclic core through intramolecular cyclization and subsequent functionalization of the piperidine ring with the 6-phenylpyridazin-3-yl moiety. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently. The robustness of the synthetic route ensures scalability, which is crucial for transitioning from laboratory-scale production to industrial manufacturing.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with biological targets. The three-dimensional structure of 8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been meticulously analyzed using docking algorithms to predict its binding affinity and mode of interaction with proteins such as kinases and transcription factors. These simulations have provided valuable insights into optimizing the compound's pharmacophore for enhanced efficacy.
The pharmacological profile of this compound is under active investigation in preclinical studies. Initial findings suggest that it exhibits inhibitory activity against several key enzymes implicated in cancer progression and inflammation. The 1,4-dioxa spirocycle's rigid conformation is believed to contribute to its high selectivity by fitting precisely into the active sites of these enzymes. Additionally, the presence of the 6-phenylpyridazin-3-yl group enhances its solubility and bioavailability, factors that are critical for successful drug development.
In conclusion, the compound with CAS no 1189938-43-9 and product name 8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further development into therapeutic agents targeting various diseases. Ongoing research continues to unravel its full potential, paving the way for novel treatments that could improve patient outcomes significantly.
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